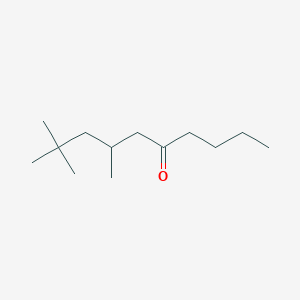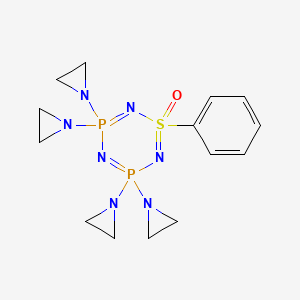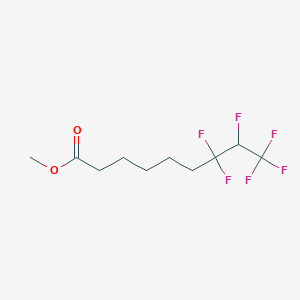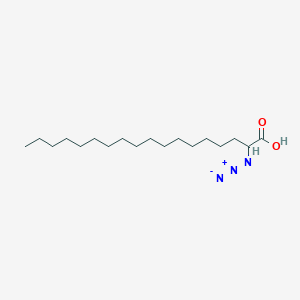![molecular formula C9H12N2O3 B14451882 7-Amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 72345-59-6](/img/structure/B14451882.png)
7-Amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a bicyclic β-lactam compound. It is an important intermediate in the synthesis of various antibiotics, particularly cephalosporins. This compound is known for its role in the development of oral cephalosporins, which are widely used to treat bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically involves the esterification of cephalosporin C with trimethylchlorosilane, followed by treatment with phosphorus pentachloride and butanol etherification. The final product is obtained through hydrolysis .
Industrial Production Methods
Industrial production of this compound often involves the fermentation of cephalosporin C-producing microorganisms, followed by chemical modification to obtain the desired product. The yield from cephalosporin C sodium to this compound is approximately 50% .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include various cephalosporin derivatives, which are used as antibiotics .
Scientific Research Applications
7-Amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is extensively used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of complex molecules.
Biology: For studying bacterial resistance mechanisms.
Medicine: In the development of new antibiotics.
Industry: For large-scale production of cephalosporin antibiotics.
Mechanism of Action
The compound exerts its effects by inhibiting bacterial cell wall synthesis. It targets the penicillin-binding proteins (PBPs) in bacteria, which are essential for cell wall construction. By binding to these proteins, it prevents the cross-linking of peptidoglycan chains, leading to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Similar Compounds
7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid: Another intermediate used in cephalosporin synthesis.
Cefatrizine impurity A: A related compound used as a reference standard.
Cefuroxime Axetil: A broad-spectrum antibiotic with a similar structure.
Uniqueness
What sets 7-Amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid apart is its specific role in the synthesis of oral cephalosporins, making it a crucial compound in the pharmaceutical industry .
Properties
CAS No. |
72345-59-6 |
|---|---|
Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
7-amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c1-4-2-5-7(10)8(12)11(5)6(3-4)9(13)14/h3-5,7H,2,10H2,1H3,(H,13,14) |
InChI Key |
IZABFWWQWDIJML-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C(C(=O)N2C(=C1)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![butyl N-[1-(butoxycarbonylamino)-2-oxo-2-(prop-2-enylamino)ethyl]carbamate](/img/structure/B14451826.png)
![1,1'-[Methylenebis(oxy)]bis(2-methylpropan-2-amine)](/img/structure/B14451831.png)
![8-{[Chloro(dimethyl)silyl]oxy}quinoline](/img/structure/B14451841.png)








